molecular formula C15H14N4O2S B12476232 3-oxo-N-[2-(phenylsulfanyl)ethyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

3-oxo-N-[2-(phenylsulfanyl)ethyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B12476232
M. Wt: 314.4 g/mol
InChI Key: CTOVRXKTLMVFBS-UHFFFAOYSA-N
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Description

3-oxo-N-[2-(phenylsulfanyl)ethyl]-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a heterocyclic compound that belongs to the triazolopyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the triazole ring fused with a pyridine ring and the phenylsulfanyl group contributes to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-[2-(phenylsulfanyl)ethyl]-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Fusion with Pyridine Ring: The triazole ring is then fused with a pyridine ring through cyclization reactions, often using catalysts such as palladium or copper.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via nucleophilic substitution reactions, where a phenylthiol reacts with an appropriate leaving group on the triazolopyridine scaffold.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using amine derivatives and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-[2-(phenylsulfanyl)ethyl]-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted triazolopyridine derivatives

Scientific Research Applications

3-oxo-N-[2-(phenylsulfanyl)ethyl]-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of 3-oxo-N-[2-(phenylsulfanyl)ethyl]-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By binding to the active sites of these enzymes, the compound can disrupt their normal function, leading to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-N-[2-(phenylsulfanyl)ethyl]-2H-[1,2,4]triazolo[4,3-a]pyrazine
  • 3-oxo-N-[2-(phenylsulfanyl)ethyl]-2H-[1,2,4]triazolo[4,3-a]quinoxaline

Uniqueness

3-oxo-N-[2-(phenylsulfanyl)ethyl]-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is unique due to its specific structural features, such as the fused triazole and pyridine rings and the phenylsulfanyl group. These features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

3-oxo-N-(2-phenylsulfanylethyl)-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

InChI

InChI=1S/C15H14N4O2S/c20-14(16-8-9-22-12-4-2-1-3-5-12)11-6-7-13-17-18-15(21)19(13)10-11/h1-7,10H,8-9H2,(H,16,20)(H,18,21)

InChI Key

CTOVRXKTLMVFBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)C2=CN3C(=NNC3=O)C=C2

Origin of Product

United States

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